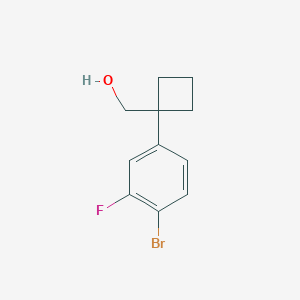

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol

Description

Properties

Molecular Formula |

C11H12BrFO |

|---|---|

Molecular Weight |

259.11 g/mol |

IUPAC Name |

[1-(4-bromo-3-fluorophenyl)cyclobutyl]methanol |

InChI |

InChI=1S/C11H12BrFO/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2 |

InChI Key |

YORAZNIZSUJHPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CO)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol generally begins with the halogenated phenol derivative 4-bromo-3-fluorophenol. This intermediate is critical due to its functionalized aromatic ring, which allows for further transformations.

- 4-Bromo-3-fluorophenol is commonly prepared via regioselective bromination of 3-fluorophenol or related precursors using potassium bromide and catalytic brominating agents in acetic acid at mild temperatures (~35 °C), achieving yields around 70%.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

The palladium-catalyzed coupling reactions require careful control of temperature and catalyst loading. Incremental additions of the catalyst improve conversion when the reaction is incomplete at lower catalyst amounts or lower temperature.

Use of potassium carbonate as a base in DMF solvent is effective for deprotonating phenol and facilitating nucleophilic substitution on the cyclobutyl intermediate.

Purification by flash chromatography with a gradient elution system (0–20% ethyl acetate in isohexane) yields the target compound as a pale yellow oil with good purity confirmed by NMR and mass spectrometry.

Alternative synthetic routes involving lithiation and carboxylation steps followed by cyclization have been reported for related intermediates but are less documented specifically for this compound.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting material | 4-Bromo-3-fluorophenol (prepared by bromination of 3-fluorophenol) |

| Key reagents | Potassium carbonate, palladium catalysts (e.g., Pd(dppf)Cl2), DMF solvent |

| Reaction conditions | 80–100 °C, nitrogen atmosphere, 2–4 hours, incremental catalyst addition |

| Workup | Extraction with ethyl acetate, acid wash, drying over MgSO4, evaporation |

| Purification | Flash silica gel chromatography (0–20% EtOAc in isohexane) |

| Yield | Approximately 43.5% for coupling step |

| Characterization | 1H NMR, mass spectrometry (m/z 277 M-H) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the methanol group.

Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: The major products include (1-(4-Bromo-3-fluorophenyl)cyclobutyl)aldehyde and (1-(4-Bromo-3-fluorophenyl)cyclobutyl)carboxylic acid.

Reduction: The major products include reduced forms of the aromatic ring or the methanol group.

Substitution: The major products include various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

The compound's structural features indicate its potential utility in drug development. The presence of halogens (bromine and fluorine) typically enhances biological activity and lipophilicity, making it suitable for interactions with biological targets.

Case Studies in Drug Development

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of brominated phenols have shown efficacy against various cancer cell lines due to their ability to induce apoptosis.

- Neuroprotective Agents : Compounds similar to (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol are being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique combination of cyclic and aromatic components allows for various synthetic transformations.

Synthetic Pathways

- Reactions : The compound can participate in nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex molecules.

- Versatile Intermediates : It can be utilized to create new derivatives that may possess enhanced pharmacological properties or novel functionalities.

Material Science

In addition to its pharmaceutical applications, this compound may find use in material science, particularly in the development of functional materials.

Potential Applications

- Polymer Chemistry : Its reactive sites make it suitable for incorporation into polymer matrices, potentially enhancing the mechanical properties or adding functional groups that impart specific characteristics to the materials .

- Nanotechnology : The compound's unique properties may also be leveraged in the creation of nanomaterials with tailored functionalities for applications in electronics or catalysis.

Mechanism of Action

The mechanism of action of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the cyclobutyl and phenyl groups. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural variations among related compounds include:

- Aromatic substituents : Position and identity of halogens (Br, F, Cl).

- Cycloalkane ring size : Cyclobutyl vs. cyclopropyl or cycloheptyl.

- Functional groups: Methanol vs. amines, ketones, or sulfinamides.

Table 1: Structural Comparison of Cyclobutane Derivatives

Key Observations :

- Ring Size : Cyclobutyl rings balance strain and stability, whereas cyclopropyl (higher strain) and cycloheptyl (lower strain) rings may affect molecular conformation and packing .

- Functional Groups : The -CH₂OH group enables hydrogen bonding, contrasting with amine-based sibutramine derivatives, which exhibit salt-forming capabilities and enhanced bioavailability .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Insights :

- The target compound’s bromo-fluoro-phenyl group may reduce water solubility compared to sibutramine’s chlorophenyl group due to increased hydrophobicity.

- Methanol derivatives generally exhibit higher polarity than amine-based analogs, influencing chromatographic behavior (e.g., higher retention times in reverse-phase HPLC) .

Chromatographic Behavior

While chromatographic data for the target compound are unavailable, sibutramine-related compounds exhibit distinct relative retention times (RRTs) based on substituents:

Biological Activity

(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is a synthetic organic compound characterized by a cyclobutyl group linked to a methanol moiety, with a 4-bromo-3-fluorophenyl substituent. This unique structure suggests potential applications in medicinal chemistry, particularly due to the presence of halogen substituents, which often enhance biological activity and lipophilicity. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is CHBrF. The presence of both cyclic and aromatic components in its structure may influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The hydroxyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex derivatives that may exhibit enhanced biological activity.

- Receptor Binding : The halogen substituents may enhance binding affinity to various receptors, influencing signal transduction pathways involved in cellular responses .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, which could be relevant for therapeutic applications in diseases such as cancer or neurodegenerative disorders .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

- Antimicrobial Activity : Similar compounds with bromine and fluorine substituents have demonstrated antimicrobial properties. The presence of these halogens can enhance the lipophilicity and membrane permeability, facilitating bacterial cell entry.

- Anticancer Potential : Compounds with structural similarities have been reported to exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound may provide distinct pharmacological profiles compared to traditional chemotherapeutics .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of brominated phenolic compounds, finding that modifications at the phenolic position significantly influenced cytotoxicity against various cancer cell lines. The introduction of cyclobutyl moieties was associated with increased potency due to improved receptor interactions .

Study 2: Enzyme Inhibition

Research focused on enzyme inhibition profiles revealed that structurally related compounds could inhibit GSK-3β, a target in cancer therapy. The IC values for these compounds ranged from 10 to 1314 nM, indicating potential for this compound as a lead compound in drug development .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is presented:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-Bromophenol | Aromatic ring with bromine | Antimicrobial | Simple phenolic structure |

| 3-Fluoroaniline | Amino group on fluorinated benzene | Anticancer | Enhanced reactivity due to amino group |

| Cyclobutanol | Cyclobutane with hydroxyl group | Solvent properties | Ring strain influences reactivity |

| This compound | Cyclobutyl + bromo & fluoro substituents | Antimicrobial, anticancer | Unique cyclic-aromatic combination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.